molecular formula C15H26O3 B12685803 Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate CAS No. 94022-65-8

Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate

Cat. No.: B12685803
CAS No.: 94022-65-8
M. Wt: 254.36 g/mol
InChI Key: ZOZQCTPXDUIFGG-UHFFFAOYSA-N
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Description

Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and several substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate typically involves multiple steps. One common method includes the esterification of a cyclohexanone derivative with ethyl acetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 5-(1,1-dimethylethyl)-alpha-methyl-2-oxocyclohexaneacetate can be compared with similar compounds such as:

  • Ethyl 4-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
  • Methyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate
  • Propyl 5-(1,1-dimethylethyl)-2-oxocyclohexaneacetate

These compounds share similar structural features but differ in the alkyl groups attached to the ester functional group. The differences in alkyl groups can influence the compounds’ reactivity, solubility, and biological activity .

Properties

CAS No.

94022-65-8

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

ethyl 2-(5-tert-butyl-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C15H26O3/c1-6-18-14(17)10(2)12-9-11(15(3,4)5)7-8-13(12)16/h10-12H,6-9H2,1-5H3

InChI Key

ZOZQCTPXDUIFGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1CC(CCC1=O)C(C)(C)C

Origin of Product

United States

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